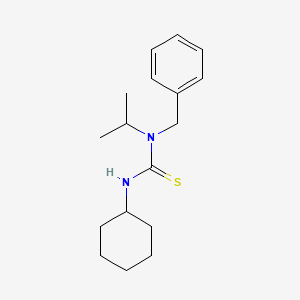
N'-(2,4-dimethoxybenzylidene)benzohydrazide
Vue d'ensemble
Description
N'-(2,4-dimethoxybenzylidene)benzohydrazide, also known as DMBBH, is a chemical compound with potential applications in scientific research. It belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and a substituent derived from a carbonyl group. DMBBH has been synthesized through various methods and has shown promising results in research studies.
Applications De Recherche Scientifique
Antimicrobial Activities
N'-(2,4-dimethoxybenzylidene)benzohydrazide and similar compounds have been studied for their antimicrobial properties. A study on related benzohydrazone compounds showed antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Han, 2013). Furthermore, a series of hydrazone compounds derived from 4-methylbenzohydrazide, including those with substituents similar to this compound, showed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Lei et al., 2015).
Corrosion Inhibition
Research has explored the use of hydrazone derivatives as corrosion inhibitors for metals in acidic media. Hydrazone derivatives structurally related to this compound have shown effectiveness in inhibiting corrosion on steel surfaces (Lgaz et al., 2019). Another study demonstrated that similar compounds could significantly improve the corrosion resistance of mild steel in acidic solutions, providing opportunities to explore the inhibitive activity of structurally similar compounds (Lgaz et al., 2020).
Bioactive Schiff Base Compounds
Studies have also been conducted on Schiff base compounds related to this compound. These compounds have shown a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects (Sirajuddin et al., 2013). Additionally, these compounds have been found to interact with DNA, demonstrating their potential in various biomedical applications.
Fluorescent and Chromogenic Probe Development
The development of fluorescent and chromogenic probes is another area of research. A novel Schiff base "turn-on" fluorescent and chromogenic probe was reported, demonstrating potential in clinical diagnostics and environmental monitoring (Xu et al., 2017).
X-ray Crystallography and Molecular Structure
Research in crystallography has explored the molecular structure of benzohydrazone compounds, including those similar to this compound. These studies provide insights into the molecular conformation and stabilization mechanisms of these compounds (Shundalau et al., 2016).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of benzohydrazone compounds, detailing methods to create and analyze compounds structurally related to this compound (Suzana et al., 2022). This research is crucial for understanding the properties and potential applications of these compounds.
Catalytic Properties
The catalytic properties of compounds related to this compound have been studied, particularly in the context of metal complexes. These studies explore the potential use of these compounds in various catalytic processes (Wang et al., 2013).
Propriétés
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-8-13(15(10-14)21-2)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWPRNKTUWNLU-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)
![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)
![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)
![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)